N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structures and targets. For example, some thiazole derivatives have been found to exhibit trypanocidal activity, potentially making them promising candidates for the treatment of Trypanosoma brucei infections .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to exhibit cytotoxicity activity on human tumor cell lines .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can depend on many factors, including their specific structures and the presence of functional groups that can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of thiazole derivatives can include a wide range of outcomes, depending on their specific targets and modes of action. For example, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Other thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with the Nitrobenzamide Moiety: The final step involves coupling the thiazole derivative with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, potentially forming hydroxyl or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Reduction: Formation of corresponding amines from nitro groups.
Substitution: Formation of hydroxyl derivatives from methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring and nitrobenzamide moiety are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The presence of the fluorophenyl group and nitrobenzamide moiety suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
- N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
- N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Uniqueness
The uniqueness of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide lies in the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. The combination of the thiazole ring and nitrobenzamide moiety also contributes to its distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWXYJSGNJCORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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